1-(3-Acetylphenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one
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Overview
Description
1-(3-Acetylphenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidinone ring substituted with acetyl, chloro, and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of a pyrrolidinone derivative with 3-acetylphenyl chloride, followed by chlorination to introduce the chloro and chloromethyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetylphenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro and chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(3-Acetylphenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The acetyl and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Acetylphenyl)pyrrolidin-2-one: Lacks the chloro and chloromethyl groups, resulting in different chemical properties and reactivity.
3-Chloro-4-(chloromethyl)pyrrolidin-2-one: Lacks the acetyl group, affecting its biological activity and applications.
Uniqueness
1-(3-Acetylphenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61213-49-8 |
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Molecular Formula |
C13H13Cl2NO2 |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-chloro-4-(chloromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H13Cl2NO2/c1-8(17)9-3-2-4-11(5-9)16-7-10(6-14)12(15)13(16)18/h2-5,10,12H,6-7H2,1H3 |
InChI Key |
YOMVZWRELBAFOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC(C(C2=O)Cl)CCl |
Origin of Product |
United States |
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